Cyclohexylhydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASMNUIVJWKRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of Cyclohexylhydrazine dihydrochloride

An In-depth Technical Guide to the Structure, Properties, and Application of Cyclohexylhydrazine Dihydrochloride

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and materials science. The content herein is structured to deliver not just data, but a foundational understanding of the molecule's structure, its characterization, and its practical application, grounded in established chemical principles.

Molecular Structure and Stereochemistry

This compound is an organic salt consisting of a protonated cyclohexylhydrazine cation and two chloride anions. The fundamental structure is composed of two key moieties: a saturated six-membered cyclohexyl ring and a hydrazine functional group (-NHNH₂).

The hydrazine group is basic due to the lone pair of electrons on each nitrogen atom. In the presence of excess hydrochloric acid, both nitrogen atoms become protonated to form a hydrazinium ion, specifically the cyclohexylhydrazinium dication, [C₆H₁₁NH₂NH₃]²⁺. This dication then forms an ionic salt with two chloride ions (Cl⁻).

Molecular Formula: C₆H₁₆Cl₂N₂

Molecular Weight: 187.12 g/mol

The cyclohexyl ring predominantly exists in a stable chair conformation to minimize steric and torsional strain. The hydrazinium substituent can occupy either an axial or equatorial position, with the equatorial position being generally more stable due to reduced steric hindrance. This conformational preference can influence the molecule's reactivity and its interactions in biological systems.

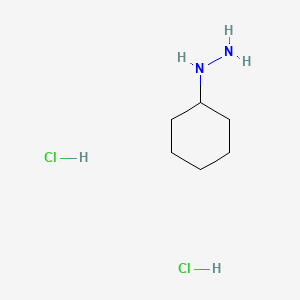

Caption: 2D Structure of this compound.

Physicochemical Properties

Cyclohexylhydrazine and its salts are important intermediates in chemical synthesis.[1] The dihydrochloride salt is expected to be a white to off-white crystalline solid, highly soluble in water and lower alcohols, and sparingly soluble in nonpolar organic solvents. Its salt nature confers a high melting point and hygroscopicity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |

| Molecular Weight | 187.12 g/mol | Calculated |

| Appearance | White to almost white powder/crystal | (for monohydrochloride) |

| Purity | Typically >96-98% | [2], |

| Storage Conditions | Store under inert gas, <15°C | |

| Key Characteristics | Hygroscopic, Air & Light Sensitive |

Synthesis and Purification Protocol

The synthesis of this compound typically involves a multi-step process beginning with cyclohexanone, followed by salt formation. A generalized, field-proven methodology is outlined below. The causality behind this pathway is the conversion of a ketone to a hydrazine via a hydrazone intermediate, followed by purification as a stable salt.

Step-by-Step Synthesis Protocol

-

Step 1: Formation of Cyclohexanone Hydrazone.

-

To a stirred solution of hydrazine hydrate in ethanol, slowly add cyclohexanone at 0-5 °C. The molar ratio should be approximately 1.1:1 (hydrazine:ketone).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: This is a standard condensation reaction where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ketone.

-

-

Step 2: Reduction of the Hydrazone (Not always necessary, depends on route).

-

Alternative routes may involve direct alkylation of hydrazine with a cyclohexyl halide. However, a common route is the reduction of the corresponding N-nitroso or other derivative. For simplicity, we will proceed to salt formation from a commercially sourced or prepared cyclohexylhydrazine free base.

-

-

Step 3: Formation and Isolation of the Dihydrochloride Salt.

-

Dissolve the crude or purified cyclohexylhydrazine free base in a suitable solvent like isopropanol or ethanol.

-

Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a stoichiometric excess (approx. 2.2 equivalents) of concentrated hydrochloric acid dropwise with vigorous stirring.

-

The dihydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

-

Rationale: The basic nitrogen atoms of the hydrazine are protonated by the strong acid (HCl), forming the insoluble ionic salt which precipitates from the organic solvent.[3]

-

Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether or acetone to remove residual acid and impurities.

-

Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to yield the final product.

-

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy

-

N-H Protons (NH₂⁺ and NH₃⁺): Expected to appear as very broad signals in the downfield region (δ 8-12 ppm). The positive charge deshields these protons significantly, and their signal is broadened by quadrupole coupling with ¹⁴N and rapid proton exchange with any trace water.

-

Methine Proton (CH-N): The single proton on the carbon attached to the nitrogen (C1) will be deshielded by the adjacent electronegative nitrogen atom and will likely appear as a multiplet around δ 3.0-3.5 ppm.[4]

-

Cyclohexyl Protons (CH₂): The remaining 10 protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the upfield region (δ 1.0-2.2 ppm).[5] The axial and equatorial protons are chemically non-equivalent and will show complex splitting patterns.

¹³C NMR Spectroscopy

-

C1 Carbon (CH-N): The carbon atom directly bonded to the nitrogen will be the most downfield of the aliphatic carbons, expected in the δ 55-65 ppm range.[6]

-

C2/C6, C3/C5, C4 Carbons: The remaining cyclohexyl carbons will appear in the δ 20-40 ppm range.[7] Assuming rapid chair-chair interconversion at room temperature, symmetry would result in three distinct signals for these carbons.

Infrared (IR) Spectroscopy

-

N⁺-H Stretching: The most characteristic feature will be a very broad and strong absorption band spanning from approximately 2400 to 3200 cm⁻¹. This is a hallmark of ammonium salts.[8][9]

-

C-H Stretching: Strong, sharp peaks will be observed between 2850 and 2950 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexyl ring.[10]

-

N-H Bending: A medium to strong band is expected around 1500-1600 cm⁻¹ due to the bending vibration of the N-H bonds in the ammonium groups.

Mass Spectrometry (MS)

When analyzed by Electron Ionization (EI-MS), the salt will thermally decompose in the hot inlet to the volatile free base, Cyclohexylhydrazine (MW = 114.19 g/mol ). The mass spectrum will therefore correspond to this free base.

-

Molecular Ion (M⁺): A peak at m/z = 114 corresponding to the molecular ion of the free base [C₆H₁₄N₂]⁺ may be observed, though it could be weak.

-

Major Fragmentation: The most likely fragmentation pathway is alpha-cleavage, where the C-N bond breaks. This would result in the loss of the hydrazine radical (•NHNH₂) to give a very stable cyclohexyl cation.[11][12]

-

m/z = 83: [C₆H₁₁]⁺ (Cyclohexyl cation) - This is expected to be a major, if not the base, peak.

-

Other fragments from the ring opening of the cyclohexyl cation (e.g., loss of ethene) at m/z = 55 and m/z = 41 are also highly probable.

-

Caption: A self-validating workflow for structural confirmation.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of the hydrazine moiety, which is a potent nucleophile.[13] The dihydrochloride salt serves as a stable, easy-to-handle precursor that can be converted to the reactive free base in situ by the addition of a base.

-

Formation of Hydrazones: It readily undergoes condensation reactions with aldehydes and ketones to form cyclohexylhydrazones. This reaction is a cornerstone of several classic organic transformations, including the Fischer indole synthesis and the Wolff-Kishner reduction.[14]

-

Synthesis of Heterocycles: As a dinucleophile, it is a critical building block for synthesizing a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridazines, which are common scaffolds in pharmaceutical agents.[1]

-

Nucleophilic Substitution: The hydrazine can act as a nucleophile to displace leaving groups from alkyl or acyl halides to form more complex substituted hydrazines.[15]

Caption: Core reactivity pathways of Cyclohexylhydrazine.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. The information below is a synthesis of data from multiple safety data sheets.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage / Eye Irritation | 1 | H318: Causes serious eye damage. |

Safe Handling Protocol

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust or vapors. Facilities must be equipped with an eyewash station and a safety shower.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye/Face Protection: Use safety glasses with side-shields and a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

Respiratory Protection: If dust is generated, use a P3 (EN 143) respirator cartridge.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing immediately and wash it before reuse.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended temperature is below 15°C.

-

The material is hygroscopic and sensitive to air and light. It must be stored under an inert atmosphere (e.g., argon or nitrogen) to maintain its quality and prevent degradation.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a foundational building block in modern organic synthesis. Its structure, defined by the combination of a cyclohexyl ring and a protonated hydrazine group, imparts a unique set of physical and chemical properties. A thorough understanding of its structure, predicted spectroscopic signatures, and reactivity is essential for its effective and safe use in the laboratory. As a stable and accessible precursor to the potent nucleophilic free base, it continues to be an indispensable tool for medicinal and materials chemists in the development of novel and complex molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis.

-

PubChem. (n.d.). Cyclohexylhydrazine hydrochloride. National Center for Biotechnology Information.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Hydrazine Derivatives: The Case of Cyclohexylhydrazine Hydrochloride.

-

Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride.

-

ChemicalBook. (n.d.). Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum.

-

Sigma-Aldrich. (n.d.). Cyclohexylhydrazine hydrochloride 98%.

-

Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

-

NIST. (n.d.). Hydrazine dihydrochloride. NIST Chemistry WebBook.

-

LookChem. (n.d.). This compound.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry).

-

ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Cyclohexylhydrazine Hydrochloride.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts.

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Hydrazine.

-

IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review.

-

Beilstein Journal of Organic Chemistry. (2024, January 5). Search Results.

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

-

ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).

-

ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds.

-

ChemicalBook. (n.d.). Hydrazine dihydrochloride(5341-61-7) IR Spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Hydrazine dihydrochloride [webbook.nist.gov]

- 9. Hydrazine dihydrochloride(5341-61-7) IR Spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Cyclohexylhydrazine Dihydrochloride: A Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of Cyclohexylhydrazine Dihydrochloride, a key intermediate in synthetic chemistry. It is intended for an audience of researchers, scientists, and professionals in drug development who require a technical understanding of this compound's properties, synthesis, handling, and applications. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and protocols, ensuring a robust and reproducible understanding.

Introduction and Strategic Importance

Hydrazine derivatives are fundamental building blocks in modern organic synthesis, enabling the construction of a wide array of nitrogen-containing compounds. Cyclohexylhydrazine, stabilized as its dihydrochloride salt, offers a unique combination of a non-aromatic carbocyclic moiety and the reactive hydrazine functional group. This structure makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where precise control over lipophilicity and three-dimensional structure is critical.[1]

The dihydrochloride salt form offers distinct advantages over the free base or the monohydrochloride. With both nitrogen atoms protonated, the dihydrochloride salt typically exhibits enhanced stability, improved shelf-life, and often presents as a free-flowing crystalline solid, which simplifies handling and weighing for reaction setup. Understanding the properties and synthesis of this specific salt is crucial for process development and scaling.

Chemical Identity and Physicochemical Properties

A frequent point of confusion is the distinction between the monohydrochloride and dihydrochloride salts of cyclohexylhydrazine. It is imperative to use the correct CAS number to ensure the procurement of the appropriate reagent.

| Property | This compound | Cyclohexylhydrazine Monohydrochloride |

| Synonyms | Cyclohexylhydrazine 2HCl | Cyclohexylhydrazine HCl, 1-Cyclohexylhydrazine hydrochloride |

| CAS Number | 30929-57-8 [2] | 24214-73-1[3] |

| Molecular Formula | C₆H₁₄N₂ · 2HCl (C₆H₁₆Cl₂N₂) | C₆H₁₄N₂ · HCl (C₆H₁₅ClN₂)[3] |

| Molecular Weight | 187.11 g/mol [2] | 150.65 g/mol [4] |

| Appearance | White to off-white crystalline solid (typical) | White crystalline powder[5] |

| Melting Point | Data not available in searched literature. | 110-114 °C[3] |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | "almost transparency" in water[3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process involving the formation of a hydrazone intermediate followed by reduction and salt formation. The most common and industrially viable starting materials are cyclohexanone and hydrazine.

Conceptual Synthesis Workflow

Caption: General synthesis pathway for this compound.

Detailed Laboratory Protocol (Adapted from established methods for alkylhydrazine synthesis)

This protocol is based on the principles of reductive amination of ketones and subsequent salt formation, adapted from procedures for similar alkylhydrazine salts.[6][7]

Step 1: Synthesis of Cyclohexanone Hydrazone

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (100 mL).

-

Reagent Addition: Add cyclohexanone (10.0 g, 0.102 mol) to the methanol. In a separate beaker, dissolve hydrazine hydrate (5.1 g, 0.102 mol) in 20 mL of methanol.

-

Condensation: Slowly add the hydrazine solution to the stirring cyclohexanone solution at room temperature. The formation of the hydrazone is often exothermic; maintain the temperature below 40°C with a water bath if necessary.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC or GC-MS, looking for the disappearance of the cyclohexanone spot. The product, cyclohexanone hydrazone, is typically used directly in the next step without isolation.[8]

Causality: The condensation reaction is a nucleophilic attack of the hydrazine on the carbonyl carbon of the cyclohexanone.[9] The reaction is reversible and is driven to completion by the stability of the resulting C=N double bond. Using a slight excess of hydrazine can also shift the equilibrium.

Step 2: Reduction to Cyclohexylhydrazine

-

Catalyst Addition: To the crude cyclohexanone hydrazone solution from Step 1, carefully add a catalytic amount of Palladium on carbon (10% Pd/C, ~0.5 g).

-

Hydrogenation: Fit the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr shaker).

-

Reaction Conditions: Stir the reaction vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure. The reaction can be gently heated (40-50°C) to increase the rate if necessary.

-

Monitoring: The reaction is complete when hydrogen uptake ceases. This may take several hours. Monitor by TLC or GC-MS to confirm the conversion of the hydrazone to cyclohexylhydrazine.

-

Workup: Once complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.

Causality: Catalytic hydrogenation is a robust method for reducing C=N bonds. Palladium is an effective catalyst for this transformation. Celite filtration is critical to completely remove the pyrophoric palladium catalyst before solvent removal.

Step 3: Formation and Isolation of the Dihydrochloride Salt

-

Solvent Evaporation: Concentrate the filtrate from Step 2 under reduced pressure to obtain the crude cyclohexylhydrazine free base as an oil.

-

Salt Formation: Dissolve the crude oil in absolute ethanol (50 mL). Cool the solution in an ice-water bath.

-

Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution or add a calculated amount of concentrated hydrochloric acid (approx. 17 mL, 0.204 mol for 2 equivalents). The dihydrochloride salt will precipitate as a white solid. The use of concentrated HCl is often practical, but for the highest purity, an ethereal or isopropanolic HCl solution is preferred to minimize water content.[7][10]

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold absolute ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any residual impurities and solvent.

-

Drying: Dry the white crystalline solid in a vacuum oven at 40-50°C to a constant weight.

Causality: The free base of cyclohexylhydrazine has two basic nitrogen atoms, allowing it to accept two protons to form the dihydrochloride salt. Precipitation is driven by the low solubility of the ionic salt in the organic solvent (ethanol). Washing with a non-polar solvent like ether helps to remove non-polar impurities and facilitates drying.

Safety, Handling, and Storage

Cyclohexylhydrazine salts are hazardous materials and must be handled with appropriate precautions. While a specific safety data sheet for the dihydrochloride (CAS 30929-57-8) is not widely available, the data for the monohydrochloride (CAS 24214-73-1) is extensive and provides a reliable basis for risk assessment.[4][11]

GHS Hazard Classification (based on monohydrochloride):

-

Skin Corrosion/Irritation, Category 1B (H314: Causes severe skin burns and eye damage)[4]

-

Serious Eye Damage/Eye Irritation, Category 1 (H318: Causes serious eye damage)[4]

Safe Handling Workflow

Caption: Workflow for the safe handling of Cyclohexylhydrazine salts.

First Aid Measures:

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediate medical attention is required.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]

Storage Conditions: Store in a tightly-closed container in a dry, cool, and well-ventilated place away from incompatible substances like strong oxidizing agents and strong bases.[12] The compound may be hygroscopic and should be protected from moisture.[11]

Analytical Methods

Quality control and reaction monitoring require reliable analytical methods. For cyclohexylhydrazine and its salts, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Protocol Outline: HPLC-UV Analysis

Due to the lack of a strong chromophore in cyclohexylhydrazine, direct UV detection can be challenging at low concentrations. Derivatization or the use of alternative detectors is common. However, for in-process checks or purity assessment at higher concentrations, a simple reverse-phase method can be effective.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5) and a polar organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a low wavelength, such as 210 nm.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable diluent (e.g., water/acetonitrile mixture).

-

Validation: The method should be validated for specificity, linearity, precision, and accuracy according to standard guidelines.

Self-Validation and Causality: A mixed-mode column with cation-exchange properties can also be used to achieve good retention and peak shape for the polar, basic analyte. For trace analysis, pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to attach a strong chromophore, significantly enhancing sensitivity for UV detection. This approach is well-established for analyzing carbonyls and can be adapted for quantifying residual hydrazine reagents.

Applications in Drug Development and Research

This compound serves as a crucial starting material for synthesizing heterocyclic compounds, which form the core of many pharmaceutical agents. Its primary application lies in the Fischer indole synthesis , where it reacts with ketones or aldehydes to form indole scaffolds. This reaction is a cornerstone in the synthesis of tryptamine derivatives and other biologically active indole alkaloids.

It is also used in the synthesis of pyrazoles and other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry as inhibitors of kinases, GPCRs, and other enzyme targets. The cyclohexyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability or optimal lipophilicity for cell membrane penetration.[1][5]

References

-

PubChem. (n.d.). Cyclohexylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.

-

Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Retrieved from [Link]

-

The Improved Procedure of Hydrazine Dihydro Chloride Method to Prepare Pt (II) Chloride. (2016). Iraqi Journal of Science. Retrieved from [Link]

- Google Patents. (n.d.). AT162912B - Process for the preparation of new hydrazine compounds and their derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Hydrazine Derivatives: The Case of Cyclohexylhydrazine Hydrochloride. Retrieved from [Link]

-

AlQalam Journal of Medical and Applied Sciences. (2024). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

-

AlQalam Journal of Medical and Applied Sciences. (2024). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cyclohexanone hydrazone synthesis - chemicalbook [chemicalbook.com]

- 9. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

physical and chemical properties of Cyclohexylhydrazine dihydrochloride

An In-depth Technical Guide to Cyclohexylhydrazine Dihydrochloride

Introduction: A Core Building Block in Modern Synthesis

Cyclohexylhydrazine and its salt forms, particularly the dihydrochloride (CAS No: 30929-57-8), represent a class of versatile chemical intermediates crucial to advancements in pharmaceuticals, agrochemicals, and material science.[1][2] The unique reactivity of the hydrazine moiety, combined with the structural characteristics of the cyclohexyl group, makes this compound a valuable precursor in a multitude of synthetic pathways.[2] This guide offers a comprehensive overview of the physical and chemical properties, analytical characterization, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Section 1: Core Physical and Chemical Properties

This compound is an organic salt that presents as a solid under standard conditions. Its properties are largely defined by the combination of the non-polar cyclohexyl ring and the highly polar hydrazine dihydrochloride functional group.

Structural and Molecular Data

The fundamental structure consists of a cyclohexane ring bonded to a hydrazine group, which is salified with two equivalents of hydrochloric acid.

Caption: 2D Structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key quantitative properties of this compound and its related salts. Data for the more common monohydrochloride salt (CAS: 24214-73-1) is also included for comparison where data for the dihydrochloride is sparse.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [3][4] |

| Molecular Weight | 187.11 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder | [2][5] |

| Melting Point | 110-114 °C (for monohydrochloride) | |

| Boiling Point | 210.9 °C at 760 mmHg (for free base) | [3][6] |

| Flash Point | 91.7 °C (for free base) | [3][6] |

| Solubility | Soluble in water | [5] |

| Stability | Stable under recommended storage conditions; may be hygroscopic and sensitive to air and light. | [7][8] |

Section 2: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.[9][10] The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and validated molecular fingerprint.[9]

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex signals for the cyclohexyl protons, typically in the 1.0-2.0 ppm range. The protons on the carbon adjacent to the nitrogen will be deshielded and appear further downfield.[11] The N-H protons will appear as broad signals, and their chemical shift can be highly variable depending on the solvent and concentration. Deuterium exchange (adding D₂O) can be used to confirm the N-H signals as they will disappear from the spectrum.[11]

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbons of the cyclohexyl ring. The carbon atom bonded to the nitrogen (C1) will be deshielded and appear at a lower field (higher ppm value) compared to the other ring carbons, typically around 50-60 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups.

-

N-H Stretching: Primary and secondary amines and their salts show characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[11] For the dihydrochloride salt, these bands are expected to be broad and strong due to hydrogen bonding and the charged nature of the ammonium groups.

-

C-H Stretching: Absorptions around 2850-2950 cm⁻¹ are characteristic of the C-H bonds within the cyclohexane ring.[12]

-

N-H Bending: Bending vibrations for the amine groups typically appear in the 1500-1650 cm⁻¹ range.

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) of the free base (cyclohexylhydrazine) would likely show a molecular ion peak (M+) corresponding to its molecular weight (114.19 g/mol ).[6] A characteristic fragmentation pattern for alkylamines and hydrazines is α-cleavage, where the C-C bond nearest to the nitrogen is broken.[11] This would result in the formation of a stable, resonance-stabilized nitrogen-containing cation.

Section 3: Chemical Reactivity and Synthetic Utility

Cyclohexylhydrazine's utility stems from the reactivity of the hydrazine functional group, making it a key building block in organic synthesis.[1][2]

Core Reactivity

The lone pair of electrons on the terminal nitrogen atom makes the hydrazine group a potent nucleophile. It readily participates in:

-

Condensation Reactions: Reacts with aldehydes and ketones to form hydrazones. This is a foundational reaction for building more complex molecules.

-

Nucleophilic Addition/Substitution: Can act as a nucleophile in various addition and substitution reactions.

-

Heterocycle Formation: It is a common precursor for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents.[2]

Synthesis Pathway

A common laboratory and industrial synthesis route involves the reaction of cyclohexanone with a hydrazine source, followed by reduction and salt formation.[13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:30929-57-8 | Chemsrc [chemsrc.com]

- 4. This compound, CasNo. Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 5. CAS 24214-73-1: Cyclohexylhydrazine hydrochloride [cymitquimica.com]

- 6. Cyclohexylhydrazine | CAS#:6498-34-6 | Chemsrc [chemsrc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. lehigh.edu [lehigh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Cyclohexylhydrazine Hydrochloride|98% [benchchem.com]

Cyclohexylhydrazine dihydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexylhydrazine Dihydrochloride

Executive Summary

Cyclohexylhydrazine, particularly in its more stable dihydrochloride salt form, is a vital chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1] Its structure, which combines a reactive hydrazine group with a cyclohexyl moiety, makes it a versatile building block for synthesizing complex molecular architectures, especially nitrogen-containing heterocyclic compounds.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and widely applicable two-step pathway involving the formation and subsequent reduction of cyclohexanone hydrazone. Furthermore, it details the essential analytical techniques required for the thorough characterization and purity verification of the final product, ensuring its suitability for research and development applications. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of the preparation and validation of this key synthetic intermediate.

Introduction: The Significance of this compound

In the landscape of modern organic synthesis, the utility of a chemical intermediate is defined by its reactivity, versatility, and ability to serve as a scaffold for more complex molecules. This compound (CAS No. 24214-73-1 for the monohydrochloride) excels in this role.[1][3] The core of its chemical utility lies in the nucleophilic nature of the hydrazine functional group (-NHNH₂), which readily participates in condensation and cyclization reactions.[2]

This reactivity is harnessed in pharmaceutical research to construct heterocyclic systems such as pyrazoles and pyridazinones, which are core motifs in numerous biologically active compounds exhibiting anti-inflammatory, analgesic, and anticancer properties.[4] The cyclohexyl ring imparts lipophilicity and specific conformational properties to the resulting molecules, which can be crucial for modulating pharmacological profiles. The dihydrochloride salt form is preferred over the free base as it enhances stability, improves handling characteristics, and simplifies purification, typically presenting as a white crystalline powder with high purity.[1]

Synthesis of this compound

The most common and efficient synthesis of cyclohexylhydrazine is a two-stage process that begins with a readily available starting material, cyclohexanone. The overall process involves the formation of a hydrazone intermediate, followed by its reduction to the desired hydrazine, and finally, conversion to the stable dihydrochloride salt.

Synthetic Pathway Overview

The synthesis can be conceptually divided into three key steps:

-

Hydrazone Formation: A condensation reaction between cyclohexanone and hydrazine hydrate to form cyclohexanone hydrazone.

-

Reduction: The C=N double bond of the hydrazone is reduced to a C-N single bond to yield cyclohexylhydrazine.

-

Salt Formation: The purified cyclohexylhydrazine free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.

Caption: Overall synthetic route to this compound.

Mechanistic Considerations

-

Hydrazone Formation: This reaction is a classic example of nucleophilic addition to a carbonyl group.[5] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the lone pair of electrons on the hydrazine nitrogen.[5][6] A molecule of water is subsequently eliminated to form the stable C=N double bond of the hydrazone.[5]

-

Reduction of the Hydrazone: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) is a clean and effective method. Alternatively, chemical reducing agents like sodium borohydride (NaBH₄) can be employed, often in an alcoholic solvent. The Wolff-Kishner reduction, which involves heating the hydrazone with a strong base like KOH, is another classic method for reducing carbonyls to alkanes, but modified conditions can isolate the hydrazine intermediate.[7]

-

Salt Formation: Cyclohexylhydrazine, like hydrazine itself, is a base. Reacting it with a strong acid like hydrochloric acid results in the protonation of both nitrogen atoms, forming the dihydrochloride salt. This ionic compound has a higher melting point, is generally more stable for storage, and is less volatile than the free base. The formation of the salt from a suitable solvent is also an excellent final purification step.

Experimental Protocols

The following protocols are generalized procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

Step A: Synthesis of Cyclohexanone Hydrazone

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq) and ethanol (3-5 mL per gram of cyclohexanone).

-

Begin stirring and add hydrazine hydrate (1.1 eq) dropwise to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrazone.

-

Collect the crude cyclohexanone hydrazone by vacuum filtration, wash with cold water, and then a small amount of cold hexane.

-

Dry the product under vacuum. A patent describes the formation of a cyclohexanone hydrazone hydrate as a white solid with a melting point of 102-104°C.[8]

Step B: Reduction to Cyclohexylhydrazine

-

In a flask suitable for the chosen reduction method (e.g., a Parr shaker bottle for catalytic hydrogenation), dissolve the dried cyclohexanone hydrazone (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

If using catalytic hydrogenation: Add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2% by weight of the hydrazone).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent used for the reaction.

-

The resulting filtrate contains the cyclohexylhydrazine free base.

Step C: Formation and Isolation of Dihydrochloride Salt

-

Cool the filtrate containing cyclohexylhydrazine in an ice bath.

-

Slowly add concentrated hydrochloric acid (2.2 eq) dropwise with vigorous stirring. A white precipitate will form. The process of forming a dihydrochloride salt is a standard method for isolating and purifying hydrazine derivatives.[9]

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol or diethyl ether to remove any residual impurities.

-

Dry the final product, this compound, in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system.

Caption: Analytical workflow for product validation.

Physical Properties

-

Appearance: The product should be a white to off-white crystalline powder.[1]

-

Melting Point (MP): The melting point is a sharp indicator of purity. The literature value for the monohydrochloride is 110-114 °C. The dihydrochloride salt is expected to have a different, likely higher, melting point. A sharp melting range close to the literature value indicates high purity.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.[3]

-

N-H stretching: Broad bands in the region of 2500-3300 cm⁻¹ are characteristic of amine salts (R-NH₃⁺).

-

C-H stretching: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclohexyl ring.

-

N-H bending: A peak around 1500-1600 cm⁻¹ corresponding to the scissoring bend of the amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]

-

¹H NMR: The spectrum will show a complex set of signals for the cyclohexyl protons, typically in the 1.0-3.5 ppm range. The protons on the nitrogen atoms will appear as broad signals that may exchange with D₂O.

-

¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the cyclohexyl ring. Due to symmetry, fewer than six signals might be expected depending on the chair conformation averaging. The carbon atom attached to the nitrogen (C1) will be the most downfield of the cyclohexyl carbons.

Data Summary

| Property | Expected Result | Significance |

| Appearance | White to off-white crystalline solid[1] | Confirms physical state |

| Melting Point | Sharp, defined range (e.g., 110-114 °C for HCl salt) | Indicator of purity |

| FTIR (cm⁻¹) | ~2500-3300 (N-H stretch, salt), ~2850-2950 (C-H stretch) | Confirms functional groups |

| ¹H NMR (ppm) | ~1.0-3.5 (complex multiplets, cyclohexyl-H) | Confirms H environment |

| ¹³C NMR (ppm) | Signals in aliphatic region (~20-70 ppm) | Confirms C framework |

Protocol 2: Characterization Procedures

-

Melting Point: A small amount of the dried sample is packed into a capillary tube and the melting point is determined using a standard melting point apparatus.

-

FTIR Analysis: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.[3]

-

NMR Analysis: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[10]

Conclusion

This guide has outlined a reliable and well-established pathway for the synthesis of this compound, a key intermediate in modern organic and medicinal chemistry. The described method, proceeding from cyclohexanone via a hydrazone intermediate, is efficient and scalable. The critical importance of rigorous characterization has been emphasized, with a clear analytical workflow incorporating melting point analysis, FTIR, and NMR spectroscopy. These techniques provide a robust, self-validating system to confirm the structural integrity and purity of the final product. By following these detailed protocols, researchers and drug development professionals can confidently prepare and validate high-quality this compound for their synthetic endeavors.

References

- BenchChem. Applications of (4-methoxycyclohexyl)hydrazine in Pharmaceutical Intermediate Synthesis. BenchChem. Accessed January 1, 2026.

- Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Accessed January 1, 2026.

- Ningbo Inno Pharmchem Co., Ltd. Understanding the Applications of Hydrazine Derivatives: The Case of Cyclohexylhydrazine Hydrochloride. Accessed January 1, 2026.

- Pearson. Propose a mechanism for both parts of the Wolff–Kishner reduction... Pearson. Accessed January 1, 2026.

- Sparatore, F., & Cerri, R. Reduction of cyclohexanone 2‐nitrophenylhydrazone. Formation of cyclohexane‐3‐spiro‐3,4‐dihydro‐1,2,4‐benzotriazine.

- National Center for Biotechnology Information. Cyclohexylhydrazine hydrochloride. PubChem. Accessed January 1, 2026.

- Sigma-Aldrich. Cyclohexylhydrazine hydrochloride 98%. Sigma-Aldrich. Accessed January 1, 2026.

- Google Patents. US2894031A - Process for cyclohexanone hydrazone hydrate.

- The Royal Society of Chemistry. Supporting Information for... The Royal Society of Chemistry. Accessed January 1, 2026.

- ChemSrc. Cyclohexylhydrazine | CAS#:6498-34-6. Chemsrc. Accessed January 1, 2026.

- Google Patents. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- Filo. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r... Filo. Published August 4, 2025.

- Calca Solutions. Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions. Accessed January 1, 2026.

- Organic Syntheses. Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses. Accessed January 1, 2026.

- Pearson. Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH. Pearson. Accessed January 1, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]

- 6. Propose a mechanism for both parts of the Wolff–Kishner reduction... | Study Prep in Pearson+ [pearson.com]

- 7. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 8. US2894031A - Process for cyclohexanone hydrazone hydrate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

A Technical Guide to the Solubility of Cyclohexylhydrazine Dihydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylhydrazine and its salts are important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other complex molecular structures. Cyclohexylhydrazine dihydrochloride (C₆H₁₄N₂·2HCl), a divalent salt of the parent hydrazine, presents a unique solubility profile that is critical for its effective use in reaction chemistry, purification, and formulation. Its behavior in organic solvents is governed by a complex interplay of its ionic nature and the properties of the surrounding solvent medium.

This in-depth technical guide addresses the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific dihydrochloride salt, this document provides a robust theoretical framework for understanding and predicting its solubility, coupled with a detailed, field-proven experimental protocol for its determination. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Physicochemical Properties

Understanding the fundamental properties of a compound is essential for predicting its solubility. As specific data for the dihydrochloride is limited, properties of the closely related monohydrochloride and the parent compound are included for context.

| Property | This compound | Cyclohexylhydrazine Hydrochloride | Cyclohexylhydrazine (Parent Compound) | Source |

| Molecular Formula | C₆H₁₆Cl₂N₂ | C₆H₁₅ClN₂ | C₆H₁₄N₂ | N/A |

| Molecular Weight | 187.12 g/mol | 150.65 g/mol | 114.19 g/mol | [1][2] |

| Appearance | White Crystalline Powder (Assumed) | White Crystalline Powder | Colorless to pale yellow liquid | [3] |

| Melting Point | Data not available | 110-114 °C | 46-50 °C | [2][4] |

| Structure | Cyclohexyl ring with a -NH₂⁺NH₃⁺ 2Cl⁻ group | Cyclohexyl ring with a -NH₂NH₃⁺ Cl⁻ group | Cyclohexyl ring with a -NHNH₂ group | N/A |

Theoretical Framework for Solubility in Organic Solvents

The solubility of an ionic compound like this compound in organic solvents is a departure from its expected high solubility in water. The process is governed by the principle of "like dissolves like," where the polarity and interaction potential of the solute and solvent are paramount.[5][6]

The dissolution of an ionic salt requires the solvent to overcome the strong electrostatic forces of the crystal lattice.[7] This is achieved through solvation, where solvent molecules surround the individual ions. For this compound, this involves solvating the dicationic cyclohexylhydrazinium ion and the two chloride anions.

The Role of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds:

-

Polar Protic Solvents: These solvents (e.g., methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors.[8][9] They are generally effective at solvating both cations and anions. The exposed, partially positive hydrogen atoms can strongly solvate the chloride anions, while the lone pairs on the oxygen can interact with the cationic center. Therefore, a higher solubility of this compound is anticipated in these solvents compared to non-polar options.

-

Polar Aprotic Solvents: These solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[10][11] They are excellent at solvating cations due to their exposed electronegative atoms (oxygen or nitrogen).[8] However, their ability to solvate small anions like chloride is often sterically hindered, which may limit the overall solubility of the salt.[8]

-

Non-Polar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and lack significant dipole moments. They are unable to effectively solvate charged ions and cannot overcome the lattice energy of the salt. Consequently, this compound is expected to be practically insoluble in non-polar solvents.[5]

The general principle of "like dissolves like" suggests that polar solutes dissolve in polar solvents, while non-polar solutes are soluble in non-polar solvents.[6][12]

Key Influencing Factors

The diagram below illustrates the key molecular and environmental factors that govern the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental thermodynamic property. The "gold standard" for its determination is the Shake-Flask method.[13][14] This method involves equilibrating an excess amount of the solid compound with a specific volume of the solvent until a saturated solution is formed.

Protocol: Equilibrium Solubility Determination

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

2. Step-by-Step Methodology:

-

Step 1: Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved. A general rule is to add at least 2-3 times the expected amount needed for saturation.

-

Causality: Using an excess of solid ensures that the final concentration of the dissolved solute represents the true thermodynamic solubility limit at that temperature.

-

-

Step 2: Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.

-

Step 3: Equilibration: Seal the vials tightly and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[15][16]

-

Causality: Continuous agitation maximizes the surface area contact between the solute and solvent, facilitating the dissolution process. A long equilibration time is necessary to ensure the rate of dissolution equals the rate of precipitation. Preliminary time-to-equilibrium studies are recommended.

-

-

Step 4: Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials to ensure complete separation of the solid from the saturated supernatant.[16]

-

Causality: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.

-

-

Step 5: Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Perform a precise dilution of the filtrate with the same solvent into a volumetric flask.

-

Causality: Filtration provides a final safeguard against particulate contamination. Precise dilution is necessary to bring the analyte concentration within the linear range of the analytical instrument's calibration curve.

-

-

Step 6: Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of this compound by comparing the instrument response to a pre-established calibration curve.

-

Step 7: Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: A step-by-step workflow for determining equilibrium solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, a strong predictive understanding can be derived from fundamental chemical principles. Its nature as a divalent salt suggests that solubility will be highly dependent on the solvent's polarity and hydrogen-bonding capabilities, with polar protic solvents like alcohols expected to be the most effective. For applications requiring precise solubility values, the standardized shake-flask method provides a reliable and reproducible means of determination. By combining the theoretical insights and the practical protocols detailed in this guide, researchers and scientists can confidently and effectively incorporate this compound into their synthetic and development workflows.

References

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SourceMedia. Factors affecting solubility. [Link]

-

Chemsrc. Cyclohexylhydrazine. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

PubChem. Cyclohexylhydrazine hydrochloride. [Link]

-

Blog. What are the factors influencing the solubility of lead salts in organic solvents? [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

National Center for Biotechnology Information. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

Chemistry LibreTexts. 17.3: Factors that Affect Solubility. [Link]

-

W.W. Norton. 2.9 Protic and Aprotic Solvents. [Link]

-

Aozun Asia. The Difference Between Polar Protic And Aprotic Solvents In Solubility. [Link]

-

PubChem. (Cyclohexylmethyl)hydrazine hydrochloride. [Link]

-

Wikipedia. Polar aprotic solvent. [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Boston University. Solubility of ionic solids in water. [Link]

Sources

- 1. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylhydrazine 98 24214-73-1 [sigmaaldrich.com]

- 3. CAS 6498-34-6: Cyclohexylhydrazine | CymitQuimica [cymitquimica.com]

- 4. Cyclohexylhydrazine | CAS#:6498-34-6 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. bu.edu [bu.edu]

- 8. nerd.wwnorton.com [nerd.wwnorton.com]

- 9. aozunasia.com [aozunasia.com]

- 10. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. scribd.com [scribd.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

A Researcher's Guide to Sourcing High-Purity Cyclohexylhydrazine Dihydrochloride: From Supplier Vetting to Quality Verification

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. Cyclohexylhydrazine dihydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on navigating the commercial landscape of high-purity this compound, from identifying reliable suppliers to implementing robust quality control measures upon receipt.

The Critical Role of Purity: Understanding Potential Impurities

The synthesis of this compound can introduce various process-related impurities. While specific commercial synthesis routes are often proprietary, a common approach involves the reduction of cyclohexanone hydrazone. Potential impurities can arise from starting materials, side reactions, or degradation products.

Common Process-Related Impurities May Include:

-

Unreacted Starting Materials: Residual cyclohexanone or hydrazine.

-

By-products: Azines formed from the reaction of cyclohexanone with hydrazine.

-

Solvent and Reagent Residues: Trace amounts of solvents or reagents used during synthesis and purification.

-

Inorganic Salts: Chlorides or other salts resulting from the manufacturing process.

The presence of these impurities can have significant downstream consequences, including the formation of genotoxic impurities in the final API. Therefore, a thorough understanding of the potential impurity profile is the first step in sourcing high-quality material.

Identifying and Vetting Commercial Suppliers

A number of chemical suppliers offer this compound, with purities typically ranging from 96% to over 99%. However, the stated purity on a product webpage is only the starting point for evaluation. For researchers in drug development, it is crucial to partner with suppliers who can provide comprehensive quality documentation and demonstrate consistent manufacturing practices.

Key Supplier Evaluation Criteria:

-

Purity Specifications: Look for suppliers offering purities of ≥98%, and ideally ≥99%.

-

Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should not only state the purity but also provide information on the analytical methods used and the limits for known and unknown impurities.

-

Analytical Methods: Reputable suppliers will be transparent about the analytical techniques used to determine purity, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

-

Good Manufacturing Practices (GMP): For applications in drug development, sourcing from a supplier that adheres to GMP is critical. While not always readily available for early-stage intermediates, inquiring about their quality management system is essential.

-

Transparency and Technical Support: A reliable supplier should have a responsive technical support team that can answer questions about their synthesis route, impurity profiles, and analytical methods.

Selected Commercial Suppliers:

While a comprehensive and exhaustive list is beyond the scope of this guide, the following table provides a snapshot of some commercial suppliers and their stated purities. Researchers are encouraged to conduct their own due diligence based on the criteria outlined above.

| Supplier | Stated Purity | Additional Information |

| Sigma-Aldrich | 98% | Provides basic physical properties and safety information.[1] |

| Chem-Impex | - | Describes it as a key intermediate in organic synthesis and pharmaceutical research.[2] |

| NINGBO INNO PHARMCHEM CO., LTD. | Often reaches 99% | Emphasizes the importance of high purity for sensitive reactions.[3] |

| Pure Chemistry Scientific Inc. | 96+% | Lists it as a pharmaceutical-grade chemical.[4] |

The Certificate of Analysis: A Window into Product Quality

The Certificate of Analysis is the most critical document for assessing the quality of a specific batch of this compound. A comprehensive CoA should include the following:

-

Product Identification: Name, CAS number, molecular formula, and batch number.

-

Physical Properties: Appearance, melting point, and solubility.

-

Purity Determination: The result of a quantitative purity assay, typically by HPLC, with the chromatogram available upon request.

-

Impurity Profile: Levels of specified and unspecified impurities.

-

Analytical Methods: A summary of the methods used for testing.

-

Date of Analysis and Expiration Date.

dot graph "Certificate_of_Analysis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Supplier" { label="Supplier Actions"; style="filled"; color="#F1F3F4"; "Synthesis" [label="Synthesis & Purification"]; "QC_Testing" [label="Quality Control Testing (HPLC, NMR)"]; "Generate_CoA" [label="Generate Certificate of Analysis"]; "Synthesis" -> "QC_Testing" -> "Generate_CoA"; }

subgraph "cluster_Researcher" { label="Researcher Actions"; style="filled"; color="#FFFFFF"; "Request_CoA" [label="Request & Review CoA"]; "Assess_Purity" [label="Assess Purity & Impurity Profile"]; "Incoming_QC" [label="Perform Incoming Quality Control"]; "Accept_Reject" [label="Accept or Reject Batch"]; "Request_CoA" -> "Assess_Purity" -> "Incoming_QC" -> "Accept_Reject"; }

"Generate_CoA" -> "Request_CoA" [label="Provides CoA with Shipment"]; } caption: "Workflow for CoA generation and researcher verification."

Verifying Purity: A Protocol for Incoming Quality Control

Even when sourcing from a reputable supplier, it is best practice to perform in-house quality control on incoming batches of critical starting materials. A robust and validated analytical method is essential for this purpose. While a specific validated HPLC method for this compound may not be publicly available, a method can be developed and validated based on established principles for similar hydrazine compounds.

A Proposed HPLC Method for Purity Determination:

This protocol is a starting point and should be validated in your laboratory to ensure it is suitable for its intended purpose.[5]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for polar analytes.

-

Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier is typically effective. For example:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

A gradient from 5% to 95% B over 20-30 minutes can be a good starting point.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210 nm or 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

Method Validation:

According to ICH guidelines, the analytical method should be validated for specificity, linearity, accuracy, precision, and robustness.[5]

dot graph "HPLC_Method_Development_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start: Need for Purity Verification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Method_Development" [label="Develop HPLC Method\n(Column, Mobile Phase, etc.)"]; "Validation" [label="Validate Method (ICH Guidelines)\n- Specificity\n- Linearity\n- Accuracy\n- Precision"]; "SOP_Creation" [label="Create Standard Operating Procedure (SOP)"]; "Routine_QC" [label="Use for Routine Incoming QC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Method_Development"; "Method_Development" -> "Validation"; "Validation" -> "SOP_Creation"; "SOP_Creation" -> "Routine_QC"; } caption: "Workflow for developing and implementing an in-house QC method."

Safe Handling and Storage

This compound is a hazardous substance and requires careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Sourcing high-purity this compound is a critical step in the drug development process that requires a multi-faceted approach. By carefully vetting suppliers, scrutinizing Certificates of Analysis, and implementing a robust in-house quality control program, researchers can ensure the integrity of their starting materials and, ultimately, the quality and safety of their final products. This diligence at the outset can prevent costly delays and unforeseen challenges in later stages of development.

References

-

Chem-Impex. Cyclohexylhydrazine hydrochloride. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. [Link]

-

Pure Chemistry Scientific Inc. This compound. [Link]

- Ermer, J., & Miller, J. H. M. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.

Sources

Cyclohexylhydrazine dihydrochloride use in pharmaceuticals and agrochemicals

An In-depth Technical Guide to Cyclohexylhydrazine Dihydrochloride: Applications in Pharmaceutical and Agrochemical Synthesis

Abstract

Cyclohexylhydrazine, particularly in its more stable salt forms like the dihydrochloride, represents a cornerstone intermediate in modern organic synthesis. Its unique chemical structure, featuring a reactive hydrazine moiety appended to a bulky cyclohexyl group, endows it with versatile reactivity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and core applications of this compound. We will delve into its pivotal role as a precursor in the development of advanced pharmaceuticals, including analgesic and anti-inflammatory agents, and its utility in synthesizing novel agrochemicals for crop protection. This document emphasizes the causality behind synthetic choices, provides detailed experimental protocols, and outlines critical safety and handling procedures, grounding all claims in authoritative references.

Introduction to a Versatile Synthetic Building Block

In the vast landscape of organic chemistry, hydrazine derivatives are a class of compounds distinguished by their utility and reactivity.[1] They serve as fundamental building blocks for constructing complex molecular architectures, particularly nitrogen-containing heterocyclic systems that are prevalent in biologically active molecules.[1][2] Among these, Cyclohexylhydrazine and its hydrochloride salts stand out as vital intermediates.[3]

The compound's structure combines a nucleophilic hydrazine functional group (-NHNH₂) with a non-polar cyclohexyl ring. This duality allows for a wide range of chemical transformations, making it an attractive starting material for synthesizing molecules with tailored properties for the pharmaceutical and agrochemical industries.[2] The conversion of the free base into its dihydrochloride salt enhances its stability, water solubility, and ease of handling, making it more amenable to laboratory and industrial-scale applications. This guide will explore the synthesis of this key intermediate and its subsequent transformation into high-value compounds that address critical needs in human health and agriculture.

Physicochemical Properties and Characterization

Understanding the fundamental properties of cyclohexylhydrazine and its salts is crucial for its effective use in synthesis. The hydrochloride and dihydrochloride salts are the most common forms used in research and development due to their improved stability over the free base.[4]

| Property | Cyclohexylhydrazine | Cyclohexylhydrazine Hydrochloride | This compound |

| CAS Number | 6498-34-6[5] | 24214-73-1[3][6] | 30929-57-8[5] |

| Molecular Formula | C₆H₁₄N₂[5] | C₆H₁₅ClN₂[6] | C₆H₁₆Cl₂N₂[7] |

| Molecular Weight | 114.19 g/mol [5] | 150.65 g/mol [8] | 187.11 g/mol |

| Appearance | - | White to off-white crystalline powder[3][4] | Crystalline solid |

| Melting Point | 46-50 °C[5] | 110-114 °C[9] | Not readily available |

| Solubility | - | Soluble in water[4] | Soluble in water |

The salt forms are typically white, crystalline solids that are hygroscopic and should be stored under an inert atmosphere to prevent degradation.[10] Their solubility in water and polar organic solvents facilitates their use in a variety of reaction conditions.

Synthesis and Core Reactivity

The utility of this compound stems from its straightforward synthesis and the predictable, versatile reactivity of the hydrazine functional group.

General Synthesis Workflow

While several routes exist, a common and scalable method for producing cyclohexylhydrazine involves the reduction of cyclohexanone hydrazone. This two-step process begins with the condensation of cyclohexanone and hydrazine hydrate, followed by reduction of the resulting C=N double bond.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of Cyclohexanone Hydrazone. In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

-

Step 2: Reaction Monitoring. Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 3: Isolation of Hydrazone. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude cyclohexanone hydrazone can be used directly in the next step or purified by recrystallization.

-

Step 4: Reduction to Cyclohexylhydrazine. Dissolve the crude hydrazone in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature below 10 °C.

-

Step 5: Work-up. After the addition is complete, allow the mixture to stir at room temperature for 12 hours. Quench the reaction by slowly adding water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexylhydrazine free base.

-